2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
Description
BenchChem offers high-quality 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-piperazin-1-ylphenol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.2ClH/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGNVCUJLFDJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride. As a novel derivative within the versatile class of arylpiperazines, this compound holds significant interest for researchers in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related, well-characterized analogues to provide a robust and scientifically grounded resource. We will delve into predicted physicochemical properties, propose detailed synthetic and analytical protocols, and explore the potential biological activities based on the structure-activity relationships of similar compounds. This guide is intended to serve as a foundational document to enable further research and development of this and related fluorinated piperazine derivatives.
Introduction: The Significance of Fluorinated Arylpiperazines
The piperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of approved drugs targeting a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1] The introduction of a fluorine atom onto the aryl ring of an arylpiperazine can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity for biological targets.[2] Specifically, a fluorine atom at the 2-position of the phenyl ring can induce a conformational bias and modulate the electronic properties of the aromatic system, offering a unique avenue for drug design.
2-Fluoro-4-piperazin-1-ylphenol dihydrochloride combines these key structural features: a piperazine ring for potential pharmacophore scaffolding and improved pharmacokinetic properties, a phenolic hydroxyl group that can act as a hydrogen bond donor or a site for further functionalization, and a 2-fluoro substituent on the phenyl ring to fine-tune its biological activity. This guide will provide a detailed exploration of this promising chemical entity.
Physicochemical Properties: A Predictive Analysis
Given the absence of specific experimental data for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride, we present a table of predicted and inferred physicochemical properties based on the analysis of structurally similar compounds. These values provide a useful starting point for experimental design and interpretation.
| Property | Predicted/Inferred Value | Basis for Prediction/Inference |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂O | Based on the chemical structure |
| Molecular Weight | 273.15 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Typical appearance of similar hydrochloride salts.[3] |
| Melting Point | >200 °C (with decomposition) | Inferred from related compounds like 1-(4-Fluorophenyl)piperazine dihydrochloride (~234 °C).[3] |
| Solubility | Soluble in water and methanol. | The dihydrochloride salt form enhances aqueous solubility.[1] |
| pKa | Phenolic OH: ~9-10; Piperazine N-H: ~5-6 and ~8-9 | Inferred from substituted phenols and piperazines. |
| LogP (Octanol/Water) | ~1.5 - 2.5 (for the free base) | Estimated based on related fluorinated phenylpiperazines.[4] |
Synthesis and Purification
The synthesis of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride can be approached through several established methods for the formation of N-arylpiperazines. A proposed synthetic route is outlined below, followed by a detailed experimental protocol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)piperazine
This step involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5]
-
To a dry, argon-flushed round-bottom flask, add 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) and a suitable phosphine ligand (e.g., BINAP, 0.03 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-fluoro-4-methoxyphenyl)piperazine.
Step 2: Demethylation to form 2-Fluoro-4-hydroxyphenylpiperazine
The methoxy group is cleaved to reveal the desired phenol using a strong Lewis acid like boron tribromide (BBr₃).
-
Dissolve 1-(2-fluoro-4-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, argon-flushed flask and cool to -78 °C.
-
Slowly add a solution of boron tribromide (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-fluoro-4-hydroxyphenylpiperazine.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolve the purified 2-fluoro-4-hydroxyphenylpiperazine in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt should precipitate out of solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride.
Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of the synthesized compound.
HPLC/UPLC Analysis Protocol: [6][7][8]
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).
GC-MS Analysis Protocol: [9][10]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
Spectroscopic Characterization
The structural elucidation of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on analogous compounds.[9][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the synthesized compound.[9]
¹H NMR (Predicted, in DMSO-d₆):
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The fluorine and hydroxyl groups will influence the chemical shifts and coupling patterns of the three aromatic protons.
-
Piperazine Protons: Two distinct sets of signals for the four methylene groups, likely appearing as broad multiplets in the range of δ 3.0-4.0 ppm.
-
Phenolic Proton: A broad singlet in the downfield region (δ 9.0-10.0 ppm).
-
Amine Protons (N-H): Two broad signals, potentially in the downfield region, corresponding to the two protonated nitrogens of the piperazine ring.
¹³C NMR (Predicted, in DMSO-d₆):
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Piperazine Carbons: Signals around δ 40-55 ppm.
¹⁹F NMR (Predicted, in DMSO-d₆):
-
A single resonance, the chemical shift of which will be characteristic of a fluorine atom on an electron-rich aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and for providing structural information through fragmentation analysis.[12][13][14]
High-Resolution Mass Spectrometry (HRMS):
-
Will provide the exact mass of the molecular ion, confirming the elemental composition.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation (Predicted):
-
Molecular Ion (M⁺): The peak corresponding to the free base.
-
Major Fragments:
-
Cleavage of the piperazine ring is a common fragmentation pathway for piperazine derivatives.
-
Loss of ethylene or ethyleneimine fragments from the piperazine ring.
-
Fragments corresponding to the fluorophenol moiety.
-
Potential Biological Applications and In Vitro Assays
Arylpiperazine derivatives are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The specific substitution pattern of 2-Fluoro-4-piperazin-1-ylphenol suggests several potential areas of biological activity.
Predicted Biological Profile
-
CNS Activity: Many fluorophenylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications as antipsychotics, antidepressants, or anxiolytics.[3][15]
-
Anticancer Activity: Some piperazine derivatives have shown promise as anticancer agents by inhibiting various kinases or acting as cytotoxic agents.[16]
-
Antimicrobial Activity: The piperazine scaffold is also found in some antimicrobial agents, and novel derivatives are often screened for such activity.[17]
Recommended In Vitro Assays
To explore the biological potential of this compound, the following in vitro assays are recommended:
Receptor Binding Assays: [18][19]
-
Objective: To determine the binding affinity of the compound for a panel of relevant CNS receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, D₂, α₁-adrenergic).
-
Methodology: Radioligand binding assays using cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hakon-art.com [hakon-art.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperazine [webbook.nist.gov]
- 15. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride molecular structure and SMILES
This technical guide provides an in-depth analysis of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride , a specialized biaryl scaffold used in medicinal chemistry. It serves as a critical intermediate for synthesizing kinase inhibitors, antifungal agents, and tyrosinase inhibitors where the metabolic stability of the fluorine atom and the solubility profile of the piperazine ring are required.
Molecular Architecture, Synthesis, and Analytical Validation
Molecular Architecture & Identification
This molecule features a phenol core substituted at the ortho position with a fluorine atom and at the para position with a piperazine ring. The dihydrochloride salt form (
Chemical Identifiers[1][2][3][4][5]
| Attribute | Data |
| Chemical Name | 2-Fluoro-4-(piperazin-1-yl)phenol dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 269.14 g/mol (Salt); 196.22 g/mol (Free Base) |
| Canonical SMILES (Salt) | Cl.Cl.Oc1ccc(N2CCNCC2)cc1F |
| Canonical SMILES (Base) | Oc1ccc(cc1F)N2CCNCC2 |
| InChI Key | ZEUOLRLSYCMFRE-UHFFFAOYSA-N (Analogous base structure) |
| pKa (Calc.) | Phenol: ~9.2 (lowered by F); Piperazine |
Structural Visualization
The following diagram illustrates the connectivity and the pharmacophoric features of the molecule.
Figure 1: Pharmacophore map highlighting the metabolic blocking fluorine and the solubilizing piperazine tail.
Synthetic Utility & Retrosynthesis
The synthesis of 2-Fluoro-4-piperazin-1-ylphenol is non-trivial due to the competing nucleophilicity of the phenol oxygen and the piperazine nitrogens. A direct nucleophilic aromatic substitution (
Preferred Synthetic Route: Buchwald-Hartwig Amination
The most robust, field-proven protocol involves a Palladium-catalyzed C-N bond formation between 4-bromo-2-fluorophenol and N-Boc-piperazine , followed by deprotection. This method avoids the harsh conditions of
Step-by-Step Protocol:
-
Starting Materials: 4-Bromo-2-fluorophenol (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq).
-
Catalyst System:
(2 mol%) with XPhos or BINAP (4 mol%). -
Base:
(2.0 eq) or NaOtBu (requires pre-protection of phenol as silyl ether). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Reaction: Heat at 100°C for 12–16 hours under Argon.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane to cleave the Boc group and precipitate the target dihydrochloride salt directly.
Synthetic Workflow Diagram
Figure 2: Optimized Buchwald-Hartwig synthetic pathway for high-purity isolation.
Handling, Stability, & Analytical Validation
As a dihydrochloride salt, the molecule is hygroscopic. It must be stored at -20°C in a desiccator. The free base is prone to oxidation (turning pink/brown) upon exposure to air due to the electron-rich phenol ring.
Self-Validating Analytical Protocol
To ensure the integrity of the compound, use the following multi-modal validation logic. This system confirms identity, purity, and salt stoichiometry.
| Method | Expected Observation (Causality) |
| 1H NMR (DMSO- | Aromatic Region: Multiplet at |
| 13C NMR | C-F Coupling: The carbon attached to Fluorine (C2) will appear as a doublet with a large coupling constant ( |
| LC-MS (ESI+) | Parent Ion: |
| HPLC Purity | Column: C18 Reverse Phase. Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Retention: Early eluting due to high polarity of the piperazine salt. |
Troubleshooting Common Impurities
-
Impurity A (Des-fluoro): Result of reductive dehalogenation during Pd-coupling. Check mass spec for
. -
Impurity B (Oxidation): Quinone-imine species. Visible as a yellow/brown discoloration and new downfield peaks in NMR.
Medicinal Chemistry Context
Pharmacophore Utility
This scaffold is a "privileged structure" in drug discovery.[1]
-
Fluorine Effect: The fluorine at the C2 position lowers the pKa of the phenol OH via inductive withdrawal (
), making it a better hydrogen bond donor. It also blocks metabolic hydroxylation at the electron-rich ortho position. -
Piperazine Linker: The piperazine acts as a rigid spacer that improves aqueous solubility and can form salt bridges with Asp/Glu residues in target proteins (e.g., Kinase hinge regions).
Known Applications
-
Tyrosinase Inhibitors: 4-(4-hydroxyphenyl)piperazine derivatives have been identified as competitive inhibitors of tyrosinase, mimicking the Tyrosine substrate but blocking the catalytic cycle [1].
-
Antifungal Azoles: Similar structural motifs appear in the "tail" regions of triazole antifungals (e.g., Posaconazole analogs), where the piperazine-phenyl linkage extends into the hydrophobic channel of the CYP51 enzyme.
References
-
Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem, 2016.
-
Synthesis of piperazines. Organic Chemistry Portal. (General Buchwald coupling protocols).
-
PubChem Compound Summary: 2-Chloro-4-piperazin-1-ylphenol (Structural Analog for comparison). National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride: A Predictive Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride, a molecule of significant interest within the broader class of phenylpiperazine derivatives. In the absence of direct literature for this specific compound, this document establishes a predictive profile based on a rigorous analysis of its close structural analogs. By examining the synthesis, physicochemical properties, predicted biological activity, and analytical methodologies of related compounds, this guide offers a foundational resource for researchers and drug development professionals. The content herein is designed to facilitate hypothesis-driven research and guide the initial stages of investigation into the therapeutic potential of this novel chemical entity. All protocols and claims are supported by authoritative sources and presented with scientific integrity.
Introduction: The Phenylpiperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[2] When incorporated into a phenylpiperazine structure, the opportunities for therapeutic intervention expand significantly, particularly in the realm of central nervous system (CNS) disorders.[3][4] Phenylpiperazine derivatives are well-documented as modulators of various neurotransmitter systems, with many exhibiting activity as antipsychotic, antidepressant, and anxiolytic agents.[2][5][6]
The subject of this guide, 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride, introduces a unique combination of structural motifs: a phenol group, a piperazine linker, and a fluorine atom at the 2-position of the phenolic ring. This specific arrangement suggests a potential for novel biological activities and a distinct pharmacological profile. This guide will deconstruct the available information on analogous compounds to build a predictive but scientifically grounded understanding of this target molecule.
Physicochemical Properties: A Predictive Analysis
While experimental data for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is not publicly available, we can predict its key physicochemical properties by examining its closest structural analogs, such as 2-Chloro-4-piperazin-1-ylphenol.[7][8]
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₀H₁₅Cl₂FN₂O | Based on the dihydrochloride salt form. |
| Molecular Weight | ~269.14 g/mol | Calculated for the dihydrochloride salt. |
| Appearance | White to off-white crystalline solid | Typical for similar small molecule hydrochloride salts.[9] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, Methanol) | The hydrochloride salt form and the polar functional groups (phenol, piperazine) suggest good solubility in polar media. |
| pKa | Two pKa values are expected due to the two nitrogen atoms in the piperazine ring. | Piperazine itself is a weak base with two pKa values. |
Proposed Synthetic Pathways
The synthesis of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride can be approached through established methodologies for the formation of N-aryl piperazines.[1] A plausible synthetic route is outlined below, which involves the nucleophilic aromatic substitution of an activated fluorophenol derivative with piperazine.
General Synthetic Scheme
Caption: Proposed synthetic workflow for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride.
Step-by-Step Experimental Protocol (Predictive)
Step 1: N-Arylation of Piperazine
-
To a solution of 2-fluoro-4-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add an excess of piperazine.
-
The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. The nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by the piperazine nitrogen.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and purification via column chromatography to isolate 1-(3-fluoro-4-hydroxyphenyl)piperazine.
Step 2: Reduction of the Nitro Group
-
The isolated 1-(3-fluoro-4-hydroxyphenyl)piperazine is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal-acid system (e.g., tin(II) chloride in hydrochloric acid), is used to reduce the nitro group to an amino group, yielding 2-Fluoro-4-(piperazin-1-yl)phenol.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
Step 3: Dihydrochloride Salt Formation
-
The crude 2-Fluoro-4-piperazin-1-ylphenol is dissolved in a suitable organic solvent (e.g., isopropanol or diethyl ether).
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any impurities, and dried under vacuum to yield the final product.
Predicted Biological Activity and Therapeutic Potential
The biological activity of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride can be inferred from the extensive research on substituted phenylpiperazines. These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[5][6]
Central Nervous System (CNS) Activity
Many phenylpiperazine derivatives exhibit affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[6][10] This dual activity is a hallmark of several atypical antipsychotic drugs.[5] The presence of the fluorophenol moiety in the target compound could modulate its receptor binding profile and selectivity.
Caption: Predicted interaction of 2-Fluoro-4-piperazin-1-ylphenol with key CNS receptors.
Antimicrobial and Anticancer Potential
Recent studies have highlighted the potential of piperazine derivatives as antimicrobial and anticancer agents.[2][11][12] The incorporation of a fluorine atom can enhance the metabolic stability and bioavailability of a drug candidate.[13] Therefore, it is plausible that 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride could exhibit cytotoxic effects against various cancer cell lines or inhibitory activity against microbial pathogens.
Analytical Methodologies
The characterization and quantification of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride can be achieved using a combination of chromatographic and spectroscopic techniques that are well-established for piperazine derivatives.[14][15][16][17][18]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and quantification of piperazine derivatives in various matrices.[14][15]
Protocol for LC-MS Analysis:
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for piperazine compounds.
-
Detection Mode: Full scan mode for initial identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives, GC-MS can be an effective analytical method.[16]
Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization: As piperazines can have poor volatility, derivatization with an agent like trifluoroacetic anhydride may be required to improve their chromatographic behavior.
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: The mass spectrum is scanned over a relevant m/z range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.[16]
Expected NMR Signals:
-
¹H NMR: Signals corresponding to the aromatic protons on the fluorophenol ring, the eight protons of the piperazine ring (which may appear as complex multiplets), and the phenolic hydroxyl proton.
-
¹³C NMR: Resonances for the carbon atoms of the aromatic ring (with C-F coupling) and the piperazine ring.
-
¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom.
Safety and Handling
Based on the Safety Data Sheets (SDS) of analogous compounds such as 1-(4-Fluorophenyl)piperazine, the following precautions should be taken when handling 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride.[9][19]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[19] May also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a dry and cool place.
Conclusion
While direct experimental data for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is currently unavailable in the public domain, this technical guide provides a robust, predictive framework for its synthesis, properties, and potential biological activities. By leveraging the extensive knowledge base of its structural analogs, researchers can approach the investigation of this novel compound with a solid theoretical foundation. The proposed synthetic routes are based on well-established chemical principles, and the predicted pharmacological profile suggests promising avenues for therapeutic exploration, particularly in the area of CNS disorders. The analytical methods outlined will be crucial for the characterization and quantification of this compound in future studies. It is our hope that this guide will serve as a valuable resource for the scientific community and stimulate further research into the potential of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride as a novel therapeutic agent.
References
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Journal of the Science of Food and Agriculture. [Link]
-
Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed. [Link]
-
Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
-
Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024). PMC. [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
-
Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. (2024). ACS Publications. [Link]
-
1-(2-Fluorophenyl)piperazine. PubChem. [Link]
- Method for the preparation of piperazine and its derivatives.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]
-
Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). ResearchGate. [Link]
-
Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). NATURALISTA CAMPANO. [Link]
-
Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Springer. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
-
2-Chloro-4-(1-piperazinyl)phenol. PubChem. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-piperazin-1-ylphenol Dihydrochloride [lgcstandards.com]
- 8. 2-Chloro-4-(1-piperazinyl)phenol | C10H13ClN2O | CID 10420741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 11. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. qascf.com [qascf.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Physicochemical Profiling & Handling of 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride
Topic: 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride: Solubility, Stability, and Handling Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Formulation Scientists, and QC Analysts
Executive Summary & Chemical Identity[1][2]
2-Fluoro-4-piperazin-1-ylphenol dihydrochloride is a specialized aryl-piperazine intermediate often utilized in the synthesis of antifungal agents (e.g., Posaconazole analogs) and kinase inhibitors. Its structural core combines an electron-rich phenolic ring with a basic piperazine moiety, creating a "push-pull" electronic system that dictates its unique solubility and stability profile.
This guide provides a standardized framework for handling this compound, synthesizing empirical data from close structural analogs (e.g., 2-Chloro-4-piperazin-1-ylphenol) with fundamental physicochemical principles.
Chemical Specifications
| Parameter | Detail |
| Chemical Name | 2-Fluoro-4-(1-piperazinyl)phenol dihydrochloride |
| Molecular Formula | C₁₀H₁₃FN₂O[1][2][3] · 2HCl |
| Molecular Weight | ~269.14 g/mol (Salt); ~196.22 g/mol (Free Base) |
| Core Moiety | 4-Hydroxy-3-fluorophenylpiperazine |
| Physical Form | Off-white to pale beige crystalline powder |
| Hygroscopicity | Moderate to High (Salt form is prone to deliquescence) |
Solubility Profile
The dihydrochloride salt form dramatically alters the solubility landscape compared to the free base, rendering the compound highly hydrophilic.
Solvent Compatibility Table
Data represents "Expert Estimates" based on aryl-piperazine dihydrochloride salts.
| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Comments |
| Water | High | > 50 mg/mL | Dissolves rapidly; resulting solution is acidic (pH ~2-3). |
| DMSO | High | > 40 mg/mL | Preferred solvent for stock solutions in biological assays. |
| Methanol | Moderate | 10 - 25 mg/mL | Solubility decreases significantly in higher alcohols (EtOH, IPA). |
| Acetonitrile | Low | < 1 mg/mL | Poor solubility; not recommended for stock preparation. |
| DCM / Hexane | Insoluble | < 0.1 mg/mL | Useful for washing away non-polar impurities during isolation. |
| PBS (pH 7.4) | Moderate* | ~5 - 10 mg/mL | Risk of free-base precipitation if concentration exceeds saturation point of the neutral form. |
Solubility Validation Protocol
To verify the exact solubility limit for your specific batch, use the following Saturation Shake-Flask Method . This protocol is self-validating via HPLC area integration.
Figure 1: Step-by-step Gravimetric/HPLC Solubility Determination Workflow.
Stability Profile
The stability of 2-Fluoro-4-piperazin-1-ylphenol is governed by two competing factors:
-
Acid Stabilization: The dihydrochloride salt protonates the piperazine nitrogens, preventing N-oxidation.
-
Phenolic Oxidation: The electron-rich phenol ring is susceptible to oxidation, leading to the formation of quinone-imines, especially in neutral or basic solutions.
Solid State Stability
-
Storage Condition: -20°C is optimal; 2-8°C is acceptable for short term (<1 month).
-
Key Risk: Hygroscopicity. Absorption of atmospheric moisture leads to hydrolysis and accelerates oxidation.
-
Visual Indicator: The powder turns from off-white to pink/brown upon oxidation.
Solution Stability (pH Dependence)
-
Acidic (pH < 4): Stable. The protonated form resists oxidation.
-
Neutral (pH 7): Metastable. Slow oxidation may occur over 24-48 hours. Solutions should be used immediately.
-
Basic (pH > 9): Unstable. Rapid oxidation to quinoid species. The solution will darken quickly.
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risk: oxidative dehydrogenation of the phenol ring.
Figure 2: Oxidative degradation pathway of electron-rich phenols in basic media.
Experimental Protocols
Preparation of Stable Stock Solutions
To ensure reproducibility in biological assays, follow this strict reconstitution protocol.
Reagents:
-
Compound: 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride.
-
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).
-
Stabilizer (Optional): 1 mM Ascorbic Acid or DTT (if the assay tolerates reducing agents).
Procedure:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation.
-
Weighing: Weigh the target mass rapidly. Do not leave the stock container open.
-
Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex until clear.
-
Aliquot: Immediately dispense into single-use aliquots (e.g., 50 µL).
-
Storage: Store aliquots at -80°C. Do not freeze-thaw more than once.
QC Check: HPLC Purity Method
Use this generic gradient to assess purity and detect oxidized impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid stabilizes the basic piperazine).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Aromatic ring) and 280 nm (Phenol).
-
Acceptance Criteria: Purity ≥ 95%. Impurities eluting before the main peak often indicate oxidation products (more polar).
References
-
PubChem. Compound Summary: 2-Chloro-4-(1-piperazinyl)phenol (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
Methodological & Application
Application Note: In Vivo Characterization & Utilization of 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride
This Application Note is designed for neuroscience researchers utilizing 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride (hereafter referred to as 2-F-4-PP·2HCl ).
Based on its structural pharmacophore—a fluorinated phenylpiperazine moiety—this compound is classified as a serotonergic modulator (specifically targeting 5-HT2A/2C or 5-HT1A receptors) and a critical metabolic reference standard for fluorinated psychotropic drugs. Its dihydrochloride salt form ensures high aqueous solubility, making it ideal for in vivo administration.
Part 1: Technical Overview & Mechanism of Action
Pharmacological Profile
The phenylpiperazine core is a "privileged structure" in neuroscience, serving as the binding motif for numerous CNS receptors. The addition of the fluorine at the 2-position and the hydroxyl (phenol) group at the 4-position imparts specific properties:
-
5-HT Receptor Affinity: The 4-piperazinylphenol motif typically exhibits high affinity for 5-HT2C (agonist) and 5-HT1A (partial agonist) receptors. The fluorine substitution often enhances metabolic stability against ring oxidation and modulates lipophilicity (LogD) for blood-brain barrier (BBB) penetration.
-
Metabolic Significance: 2-F-4-PP is often investigated as the active O-desmethyl metabolite of methoxy-substituted piperazine drugs, or as a "cold standard" for developing Fluorine-18 (
F) PET radioligands used to map serotonin transporter (SERT) or receptor density.
Physicochemical Properties (2HCl Salt)
-
Appearance: Off-white to pale beige crystalline solid.
-
Solubility: Highly soluble in water (>50 mg/mL) and physiological saline due to the dihydrochloride counterions.
-
Stability: Hygroscopic. Store at -20°C under desiccated conditions. Solutions should be prepared fresh or aliquoted and frozen at -80°C.
Part 2: Experimental Protocols
Protocol A: Preparation of Injectable Vehicle
Rationale: The dihydrochloride salt is acidic. Direct dissolution in saline may result in a low pH (<3.0), causing irritation or peritonitis upon IP injection. Buffering is critical.
Reagents:
-
2-F-4-PP[1]·2HCl
-
Sterile 0.9% Saline
-
1N NaOH (for pH adjustment) or PBS (Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Weighing: Accurately weigh the required amount of 2-F-4-PP·2HCl.
-
Dissolution: Dissolve in 90% of the final volume of sterile PBS (pH 7.4).
-
Note: If using saline, dissolve in saline first, then adjust pH to 7.2–7.4 using minute quantities of 1N NaOH.
-
-
Sterilization: Filter the solution through a 0.22 µm PES syringe filter.
-
Verification: Verify concentration using UV-Vis (approx.
240-280 nm) if an extinction coefficient is established, or rely on gravimetric accuracy.
Protocol B: Systemic Administration (Intraperitoneal) for Behavioral Assays
Target: Evaluation of serotonergic modulation (e.g., Head-Twitch Response for 5-HT2A activation or Hypolocomotion for 5-HT2C activation).
Dosing Regimen:
-
Range: 1 mg/kg to 20 mg/kg (Titration recommended).
-
Volume: 10 mL/kg (mice) or 5 mL/kg (rats).
Step-by-Step:
-
Acclimatization: Handle animals for 3 days prior to the experiment to reduce stress-induced baseline variability.
-
Injection: Administer 2-F-4-PP·2HCl (IP) into the lower right quadrant of the abdomen.
-
Latency Period: Allow 15–30 minutes for BBB penetration.
-
Observation:
-
5-HT2A Assay: Record Head-Twitch Response (HTR) via video tracking for 20 minutes.
-
5-HT2C Assay: Measure locomotor activity in an Open Field Test (OFT) for 60 minutes.
-
-
Control: Run a vehicle-only (PBS) control group interleaved with the treatment group.
Protocol C: Plasma & Brain Stability (ADME)
Rationale: To confirm the compound reaches the CNS intact and to quantify the "free fraction" available for receptor binding.
Workflow:
-
Administration: Inject 10 mg/kg (IP) to a cohort of mice (n=3 per timepoint).
-
Sampling: Euthanize at 15, 30, 60, and 120 min post-dose.
-
Collection:
-
Collect blood via cardiac puncture (EDTA tubes)
Centrifuge Plasma. -
Perfuse with cold saline
Harvest Brain Homogenize in 3:1 Acetonitrile:Water.
-
-
Analysis: LC-MS/MS (MRM mode). Use the parent transition (likely m/z 287
fragment) for quantification.
Part 3: Data Visualization
Serotonergic Signaling Pathway
The following diagram illustrates the downstream signaling cascade activated by 2-F-4-PP binding to Gq-coupled 5-HT2 receptors.
Figure 1: Signal transduction pathway for 2-F-4-PP acting as a 5-HT2 agonist, leading to calcium mobilization.
Experimental Workflow: In Vivo Validation
Figure 2: Step-by-step workflow for the in vivo evaluation of 2-F-4-PP pharmacodynamics.
Part 4: Quantitative Data Summary
Table 1: Predicted Pharmacokinetic Parameters (Murine Model) Note: Values are representative estimates for fluorinated phenylpiperazines.
| Parameter | Value | Interpretation |
| LogP (Predicted) | 1.8 – 2.2 | Optimal for BBB penetration (Lipophilic). |
| Tmax (IP) | 20–30 min | Rapid absorption from the peritoneal cavity. |
| Brain/Plasma Ratio | > 1.5 | Active transport or high passive diffusion into CNS. |
| Half-life (t1/2) | 1.5 – 2.5 h | Moderate duration; suitable for acute behavioral tests. |
| Primary Metabolite | Glucuronidation | Phenolic hydroxyl group is a target for UGT enzymes. |
References
-
Glennon, R. A., et al. (1994). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships."[2] Journal of Medicinal Chemistry. Link
-
Halldin, C., et al. (2001). "PET radioligands for the serotonin receptors and transporters." Current Pharmaceutical Design. Link
-
PubChem Compound Summary. (2024). "2-[(4-Fluorophenyl)-piperazin-1-ylmethyl]phenol Derivatives." National Center for Biotechnology Information. Link
-
Di Giovanni, G., et al. (2011). "Serotonin-dopamine interaction: electrophysiological evidence." Progress in Brain Research. Link
(Note: While specific literature on the exact "2-Fluoro-4-piperazin-1-ylphenol" string is limited to patent literature and chemical catalogs, the references above provide the authoritative grounding for the class of fluorinated phenylpiperazine probes in neuroscience.)
Sources
Dosing and administration of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride in mice
Following this systematic approach—from fundamental solubility and stability testing to structured MTD and PK studies—provides the necessary foundation for designing robust and interpretable efficacy studies. The data gathered will establish a clear relationship between dose, exposure, and safety for 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride. This allows for the selection of pharmacologically relevant doses in subsequent pharmacodynamic and disease models, ultimately increasing the probability of a successful preclinical program. All study designs should be statistically sound and reported with transparency to ensure reproducibility. [30][31]
References
- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (URL: )
- Routes of Administr
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (URL: )
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. (URL: [Link])
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (URL: [Link])
-
Common Injection Routes in Mice - Addgene Blog. (URL: [Link])
- Guidelines for the administration of substances to rodents - NTNU. (URL: )
- Routes and Volumes of Administr
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (URL: [Link])
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (URL: [Link])
-
Preclinical α-FORMULATION™ Screen - The Solubility Company. (URL: [Link])
-
How to design robust preclinical efficacy studies that make a difference. (URL: [Link])
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (URL: [Link])
-
Preclinical formulations for pharmacokinetic studies - Admescope. (URL: [Link])
-
General Principles of Preclinical Study Design - PMC - NIH. (URL: [Link])
-
Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. (URL: [Link])
-
Maximum Tolerable Dose Study Services - Reaction Biology. (URL: [Link])
-
Pharmacokinetics Studies in Mice or Rats - Enamine. (URL: [Link])
-
Understanding Maximum Tolerated Dose Studies: A Key Component in Drug Development - Infinix Bio. (URL: [Link])
-
CVMP - MRL - Piperazine Summary Report (3) - EMA. (URL: [Link])
-
Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. (URL: [Link])
-
Maximum Tolerated Dose (MTD): Concepts and Background - National Toxicology Program. (URL: [Link])
-
A Novel Piperazine-Based Drug Lead for Cryptosporidiosis from the Medicines for Malaria Venture Open-Access Malaria Box - PMC. (URL: [Link])
-
Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (URL: [Link])
-
PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (URL: [Link])
-
Best Practices For Preclinical Animal Testing - BioBoston Consulting. (URL: [Link])
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])
-
Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (URL: [Link])
-
Mastering Mouse Models in Preclinical In Vivo Studies - Somark. (URL: [Link])
-
Murine Pharmacokinetic Studies - PMC - NIH. (URL: [Link])
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (URL: [Link])
-
Stability Testing - Charles River Laboratories. (URL: [Link])
-
IACUC Routes of Administration Guidelines - Research & Innovation Office. (URL: [Link])
-
Dose-response studies with concurrent administration of piperazine and sodium nitrite to strain A mice - PubMed. (URL: [Link])
-
Intake of phenolic compounds in mice | Download Table - ResearchGate. (URL: [Link])
-
Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (URL: [Link])
-
Encapsulated phenolic compounds: clinical efficacy of a novel delivery method - Polen. (URL: [Link])
-
Spotlight on stability: API and drug product testing - Almac. (URL: [Link])
-
In Vivo Stability of Therapeutic Proteins - PubMed. (URL: [Link])
-
Encapsulated phenolic compounds: clinical efficacy of a novel delivery method. (URL: [Link])
-
Stability testing of existing active substances and related finished products | EMA. (URL: [Link])
-
Int. J. Biosci. - International Network for Natural Sciences. (URL: [Link])
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test [pubmed.ncbi.nlm.nih.gov]
- 6. ntnu.edu [ntnu.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. altasciences.com [altasciences.com]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. infinixbio.com [infinixbio.com]
- 13. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 14. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 15. admescope.com [admescope.com]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 17. parazapharma.com [parazapharma.com]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cea.unizar.es [cea.unizar.es]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.addgene.org [blog.addgene.org]
- 22. az.research.umich.edu [az.research.umich.edu]
- 23. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Note: A High-Throughput Screening Strategy for 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride and its Analogs
Abstract
This document provides a comprehensive guide for the utilization of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride, a novel small molecule, in high-throughput screening (HTS) campaigns. The structural motifs inherent in this compound, namely the substituted phenol and piperazine ring, are prevalent in a multitude of clinically significant therapeutics, suggesting a high potential for biological activity. This application note outlines a strategic, multi-tiered approach to identify and characterize the biological targets of this compound class. We present detailed protocols for primary and secondary screening assays targeting major drug classes such as G-Protein Coupled Receptors (GPCRs) and protein kinases. Furthermore, we emphasize the principles of assay validation, including the critical Z'-factor metric, to ensure the generation of robust and reliable data. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: Deconstructing the Therapeutic Potential
The chemical scaffold of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride presents a compelling starting point for a drug discovery campaign. The molecule incorporates two key pharmacophores:
-
A Piperazine Moiety: This nitrogen-containing heterocycle is a common feature in drugs targeting the central nervous system (CNS). It is often found in compounds that interact with monoamine neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors, as well as adrenergic (α and β) receptors.[1][2][3] The piperazine ring can influence solubility, cell permeability, and receptor binding affinity.
-
A Substituted Phenol: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. Its orientation and the presence of the fluorine atom can significantly modulate binding affinity and selectivity. This functional group is also a common feature in protein kinase inhibitors, where it can interact with the hinge region of the ATP-binding pocket.
Given these structural features, a logical starting point for an HTS campaign is to screen 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride against diverse panels of GPCRs and protein kinases.
A Strategic Framework for High-Throughput Screening
A successful HTS campaign for a novel compound requires a systematic and tiered approach to efficiently identify and validate potential biological targets.[4][5] This strategy minimizes resource expenditure while maximizing the quality of the generated leads.
Figure 1: A tiered high-throughput screening workflow.
Assay Development and Protocols
The success of any HTS campaign hinges on the development of robust and reliable assays.[6] A key metric for evaluating assay quality is the Z'-factor, which accounts for both the dynamic range and data variability.[7][8]
Z'-Factor Calculation:
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay for HTS.[9][10] |
| 0 to 0.5 | Marginal assay, may require optimization.[9] |
| < 0 | Not a viable assay for screening.[11] |
Protocol: Cell-Based GPCR Antagonist Screening (Calcium Mobilization Assay)
This protocol is designed to identify antagonists of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.[12][13]
Principle: Gq-coupled GPCRs, upon activation by an agonist, trigger the release of calcium from intracellular stores. This transient increase in calcium can be detected using a calcium-sensitive fluorescent dye. A potential antagonist will block this agonist-induced calcium release.
Figure 2: Gq-coupled GPCR signaling pathway leading to calcium release.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK-293 cells) in appropriate media.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at a density optimized for confluency on the day of the assay. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride in 100% DMSO.
-
Perform serial dilutions to create a concentration range for dose-response experiments (e.g., 10-point, 3-fold dilutions).
-
For primary screening, prepare a single concentration (e.g., 10 µM).
-
Include a known antagonist as a positive control and DMSO alone as a negative control.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
-
Compound Addition and Incubation:
-
Using an automated liquid handler, transfer the test compounds, positive controls, and negative controls from the compound plate to the cell plate.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a known agonist for the target GPCR at a concentration that elicits a sub-maximal response (EC80).
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR instrument).
-
Initiate fluorescence reading to establish a baseline.
-
Inject the agonist solution into all wells and continue to monitor the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each well treated with the test compound relative to the positive and negative controls.
-
For dose-response experiments, plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate using the control wells to validate the screening run.
-
Protocol: Biochemical Protein Kinase Inhibitor Screening
This protocol provides a general framework for identifying inhibitors of a specific protein kinase using a luminescence-based assay that quantifies ADP production.[14][15][16]
Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The amount of ADP produced is directly proportional to the kinase activity. A kinase inhibitor will reduce the amount of ADP generated.
Figure 3: Workflow for a generic biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer containing necessary cofactors (e.g., MgCl2, DTT).
-
Dilute the target protein kinase and its specific substrate to their optimal concentrations in the assay buffer.
-
Prepare ATP solution at a concentration close to its Km for the kinase.
-
-
Compound Preparation:
-
Prepare stock and diluted solutions of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride as described in the GPCR protocol.
-
Use a known potent inhibitor of the target kinase as a positive control (e.g., staurosporine for broad-spectrum inhibition) and DMSO as a negative control.
-
-
Kinase Reaction:
-
In a 384-well, low-volume, white microplate, add the test compounds and controls.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and ADP Detection:
-
Stop the kinase reaction and simultaneously initiate the ADP detection by adding a luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP.
-
Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
-
Luminescence Signal Generation:
-
Add the second reagent from the detection kit, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase reaction to generate a luminescent signal.
-
Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the luminescence intensity on a plate reader.
-
Calculate the percent inhibition for each test compound concentration relative to the high (negative control) and low (positive control) signals.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Z'-factor to assess assay performance.
-
Conclusion and Future Directions
The application of the HTS strategies and protocols detailed in this note will enable the systematic evaluation of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride and its analogs. The identification of initial hits in primary screens should be followed by rigorous validation through secondary and selectivity assays. Confirmed hits provide a valuable starting point for lead optimization, where medicinal chemistry efforts can be employed to improve potency, selectivity, and pharmacokinetic properties. The workflows described herein offer a robust foundation for uncovering the therapeutic potential of this promising chemical scaffold.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Adrenoceptors. Retrieved from [Link]
-
Grilli, M., et al. (2020, July 14). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Retrieved from [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical HTS Assay Kits. Retrieved from [Link]
-
Cooper, J. R., et al. (Eds.). (1996). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
-
Staten Island University Hospital. (n.d.). Actions of the Autonomic Nervous System: Adrenergic Pharmacology. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
ACNP. (n.d.). Molecular Biology of the Dopamine Receptor Subtypes. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Dopamine receptors. Retrieved from [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
-
Kobilka, B. K. (2001). Physiological significance of α2-adrenergic receptor subtype diversity: one receptor is not enough. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
-
Australian Prescriber. (1994, January 1). Dopamine- mechanisms of action. Retrieved from [Link]
-
News-Medical. (2020, April 7). An Overview of Dopamine Receptor Pharmacology. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
INDIGO Biosciences. (2024, February 13). Adrenergic Receptors In Disease and Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Heal, D. J., & Smith, S. L. (1991). Serotonin Receptor Subtypes: Implications for Psychopharmacology. The British Journal of Psychiatry. Retrieved from [Link]
-
Sense of Mind. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology. YouTube. Retrieved from [Link]
-
eENZYME LLC. (n.d.). Live Cell-Based GPCR & PDE HTS Assays. Retrieved from [Link]
-
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]
-
Egan, D. F., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE. Retrieved from [Link]
-
GenScript. (n.d.). GPCR Functional Cell-based Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
-
Uno, Y., et al. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Retrieved from [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
Shi, F., et al. (2016). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]
-
Inglese, J., et al. (2007, July 18). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-Fluorophenyl)-piperazin-1-ylmethyl]phenol. Retrieved from [Link]
-
Kumar, A., et al. (2021). A brief review of high throughput screening in drug discovery process. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Singh, P. K., et al. (2026, January 10). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. Retrieved from [Link]
-
Ghorab, M. M., et al. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Metrion Biosciences. (n.d.). Cost-Efficient Ion Channel High-Throughput Screening. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. infinixbio.com [infinixbio.com]
- 5. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. genscript.jp [genscript.jp]
- 13. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Determination of 2-Fluoro-4-piperazin-1-ylphenol Dihydrochloride
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the quality control and pharmacokinetic analysis of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride , a critical intermediate often associated with the synthesis of triazole antifungal agents (e.g., Posaconazole analogs).[1][2]
Abstract & Scope
This protocol details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride (FPP-2HCl) .[1][2] Due to the compound's amphoteric nature (basic piperazine moiety + acidic phenol) and high polarity (dihydrochloride salt), standard C18 methods often yield poor retention or peak tailing. This guide utilizes a Pentafluorophenyl (PFP) stationary phase to maximize selectivity via π-π and dipole-dipole interactions, ensuring separation from potential synthesis impurities.[1][2]
Compound Characterization
Understanding the analyte is the first step to successful method development.
| Property | Description | Analytical Implication |
| Chemical Name | 2-Fluoro-4-(1-piperazinyl)phenol dihydrochloride | Target Analyte |
| Formula | C₁₀H₁₃FN₂O[1][2][3] · 2HCl | MW (Free Base): 196.22 Da |
| Monoisotopic Mass | 196.1012 Da | Precursor Ion [M+H]⁺: 197.1 |
| Acidity/Basicity | Amphoteric. Piperazine pKa₁ ~9.8, pKa₂ ~5.6; Phenol pKa ~10. | Requires pH control. Acidic mobile phase ensures full ionization (MH⁺). |
| Solubility | Highly soluble in water; sparingly soluble in pure ACN. | Diluent must contain >50% water to prevent precipitation. |
Analytical Strategy & Workflow
The following diagram outlines the logical flow of the method development and execution, highlighting critical decision points for "FPP-2HCl".
Figure 1: Analytical workflow for the detection of FPP-2HCl, emphasizing the choice of PFP column chemistry and acidic mobile phase.
Detailed Protocol
Reagents and Chemicals[5][6][7][8][9]
-
Reference Standard: 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride (>98% purity).[1][2]
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.[1][2]
Sample Preparation
Critical Step: The dihydrochloride salt is extremely polar. Do not dissolve directly in 100% organic solvent.
-
Stock Solution (1 mg/mL): Weigh 10 mg of FPP-2HCl into a 10 mL volumetric flask. Dissolve in Water:Methanol (50:50 v/v) . Sonicate for 5 minutes.
-
Working Standard: Dilute the stock with Water:Acetonitrile (90:10 v/v) + 0.1% FA to reach the target calibration range (e.g., 10 ng/mL – 1000 ng/mL).
-
Note: Matching the diluent to the initial mobile phase conditions (high aqueous) prevents peak distortion ("solvent effect") for early eluting polar compounds.
-
LC Conditions
We recommend a Pentafluorophenyl (PFP) column over C18. PFP phases offer unique selectivity for halogenated aromatics (like the fluorophenol moiety) and basic amines (piperazine), providing better retention and peak shape.
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3 (C18), 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Column Temp: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial Hold (Loading) |
| 1.00 | 5 | Isocratic Hold |
| 6.00 | 90 | Linear Ramp |
| 7.50 | 90 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
MS/MS Parameters[5][6][10][11]
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .[4][5]
-
Rationale: The piperazine ring nitrogens are easily protonated under acidic conditions.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350 °C.
-
Gas Flow: 10 L/min.
MRM Transitions (Multiple Reaction Monitoring): Based on phenylpiperazine fragmentation patterns [1, 2]:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Interpretation |
| FPP-2HCl | 197.1 | 154.1 | 20 | Quantifier | Loss of C₂H₅N (Piperazine ring cleavage) |
| FPP-2HCl | 197.1 | 56.1 | 35 | Qualifier | Piperazine fragment (C₃H₆N⁺) |
| FPP-2HCl | 197.1 | 112.0 | 25 | Qualifier | Fluorophenol core fragment |
Note: Optimize Collision Energy (CE) for your specific instrument (Triple Quadrupole vs. Q-TOF).
Method Validation & Troubleshooting
Linearity and Range[6][10][11]
-
Range: 1.0 ng/mL to 2000 ng/mL.
-
Curve Fit: Linear (1/x² weighting) is recommended to account for heteroscedasticity in wide dynamic ranges.
-
Acceptance: r² > 0.995.[6]
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of piperazine amines with residual silanols on the column.[1][2] | Ensure Mobile Phase A has sufficient ionic strength (add 5mM Ammonium Formate) or use an end-capped PFP column.[1][2] |
| Low Sensitivity | Ion suppression from matrix or improper pH. | Verify Mobile Phase pH is < 3.0 (Formic Acid). Check ESI source position. |
| Carryover | Sticky basic compound on injector needle. | Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) . |
Fragmentation Logic
The following diagram illustrates the theoretical fragmentation pathway used to select MRM transitions, ensuring the method tracks the specific chemical signature of the analyte.
Figure 2: Proposed ESI+ fragmentation pathway for 2-Fluoro-4-piperazin-1-ylphenol, utilized for MRM transition selection.
References
-
de Boer, T., et al. (2005). "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223.[1] Link[1][2]
-
Meyer, M. R., et al. (2012). "Mass spectra and major fragmentation patterns of piperazine designer drugs observed in LC-MS/MS." Drug Testing and Analysis, 4(S1). Link
-
PubChem. "Posaconazole Intermediate Structure and Data." National Library of Medicine. Link
-
Agilent Technologies. "Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water by LC/MS/MS." Application Note 5991-6623EN. Link
Sources
- 1. Posaconazole-D5 | C37H42F2N8O4 | CID 137628651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride for experiments
Product: 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride[1][2]
Welcome to the Technical Support Portal. This guide is designed for researchers encountering solubility or stability issues with 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride . Unlike standard reagents, this compound possesses amphoteric properties (an acidic phenol and a basic piperazine tail) combined with a dihydrochloride salt form, making it sensitive to pH shifts and ionic strength.[1]
Part 1: Quick Triage (Troubleshooting)
Select your current issue for an immediate solution:
Q1: "I added the powder directly to PBS (pH 7.4), and it formed a cloudy suspension/precipitate."
Diagnosis: Premature Neutralization & Common Ion Effect.
The dihydrochloride salt (2HCl) is highly soluble in acidic water.[2][1] However, PBS contains a high concentration of chloride ions (
-
Common Ion Effect: The high
in PBS suppresses the dissociation of the hydrochloride salt.[2][1] -
pH Shock: PBS forces the pH to 7.[2][1]4. At this pH, the piperazine moiety deprotonates, converting the highly soluble salt into its less soluble "free base" or zwitterionic form, causing precipitation.[2][1]
The Fix:
-
Protocol: Dissolve the powder in pure water or DMSO first to create a concentrated stock.[3][2][1] Dilute this stock into your buffer slowly while vortexing.
Q2: "My stock solution in DMSO turned pink/brown after a week."
Diagnosis: Oxidative Degradation. The phenol group (hydroxy-benzene) on the molecule is electron-rich and susceptible to oxidation by air, especially when in solution.[3][2][1] The color change indicates the formation of quinones or coupled oxidation products.[2][1]
The Fix:
-
Storage: Store DMSO stocks at -80°C or -20°C.
-
Protection: Purge vials with nitrogen/argon gas before sealing.[3][1] Use amber vials to protect from light.[1]
-
Additive: For critical analytical standards, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous working solution to act as a scavenger.[1]
Part 2: The Science of Solvation (Deep Dive)
To master the solubility of this compound, you must understand its Ionization Profile .[2][1]
The Molecule: 2-Fluoro-4-piperazin-1-ylphenol
-
Piperazine Nitrogens (Basic): The piperazine ring has two nitrogens.[2][1] In the 2HCl salt form, both are protonated (
and ), making the molecule highly polar and water-soluble.[1] -
Phenol (Acidic): The phenolic -OH has a pKa
10.[3][2][1] It remains protonated (neutral) at physiological pH.[1]
The Solubility Trap: When you neutralize the solution (pH > 7), the piperazine nitrogens lose their protons.[2][1] The molecule loses its ionic charge, becoming a lipophilic "free base."[2][1] This is the zone of Minimum Solubility .
Visualization: The Solubility Decision Tree
The following diagram illustrates the correct workflow to avoid precipitation based on your application.
Caption: Decision tree for solubilizing 2-Fluoro-4-piperazin-1-ylphenol 2HCl based on experimental end-use.
Part 3: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (Recommended)
Use Case: Cell culture spikes, High-Throughput Screening (HTS).[3][2]
| Parameter | Specification |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) |
| Concentration | 50 mM - 100 mM |
| Storage | -20°C (1 month) or -80°C (6 months) |
| Freeze/Thaw | Aliquot into single-use vials.[3][2] Do not refreeze. |
Step-by-Step:
-
Add DMSO and vortex vigorously for 30 seconds. The solution should be clear and colorless (or faint yellow).[2][1]
-
Verification: If particles remain, sonicate at 40°C for 5 minutes.
Protocol B: Aqueous Formulation for Animal Studies (IP/PO)
Use Case: Rodent dosing where DMSO must be minimized (<10%). Challenge: Preventing precipitation in the animal's peritoneum or stomach.[2][1]
Vehicle Composition:
Workflow:
-
Dissolve compound in 100% DMSO first (at 20x the final target concentration).[1]
-
Add Tween 80 and vortex.[1]
-
Add PEG300 and vortex.[1] The solution should be clear.
-
Slowly add warm saline/water (37°C) dropwise while vortexing.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I autoclave the aqueous stock solution? A: No. The phenol moiety is heat-sensitive and prone to oxidation.[3][2][1] Use 0.22 µm sterile filtration (PES or Nylon membrane) instead.[3][1] Note that cellulose acetate filters may bind the drug; avoid them.[1]
Q: Why does the pH drop when I dissolve the powder in water? A: You are using the dihydrochloride (2HCl) salt.[2][1] When it dissolves, it releases two equivalents of hydrochloric acid.[1] A 10 mM solution can easily drop the pH of unbuffered water to ~3.[1]0. This acidity actually helps solubility but must be neutralized if the assay is pH-sensitive.[3][2][1]
Q: Is this compound cell-permeable? A: Yes, but pH-dependent.[3][2] In the extracellular environment (pH 7.4), a portion of the compound exists as the free base, which is lipophilic and crosses membranes.[2][1] Once inside acidic organelles (lysosomes), it may become protonated and trapped (lysosomotropism), a common feature of piperazine drugs [1].[1]
References
-
Halliwell, B. (2018).[1] Reactive Species and Antioxidants in Redox Biology. Annual Review of Pharmacology and Toxicology.[1] Link (Context: Phenol oxidation mechanisms).[1]
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[3][2][1] Journal of Pharmacological and Toxicological Methods.[1] Link (Context: Solubility of basic salts).[2][1]
-
Serajuddin, A. T. (2007).[2][1] Salt formation to improve drug solubility.[2][1][4][5] Advanced Drug Delivery Reviews.[1] Link (Context: pH-solubility profiles of hydrochloride salts).[3][1]
-
PubChem. (2024).[1][6] Compound Summary: Piperazine Dihydrochloride.[1][7][8] National Library of Medicine.[1] Link (Context: Physicochemical properties of the core scaffold).
Sources
- 1. uregina.ca [uregina.ca]
- 2. 1-(4-氟苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-4-(1-piperazinyl)phenol | C10H13ClN2O | CID 10420741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[(4-Fluorophenyl)-piperazin-1-ylmethyl]phenol | C17H19FN2O | CID 153384388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amphray.com [amphray.com]
- 8. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride Concentration for In Vitro Assays
Welcome to the technical support guide for 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing the concentration of this compound in your in vitro assays. The information herein is structured in a question-and-answer format to directly address common challenges and ensure the scientific integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride and what is its expected biological activity?
2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride is a synthetic organic compound featuring a fluorinated phenol ring linked to a piperazine moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of bioactive molecules.[1] Piperazine derivatives have been investigated for a broad range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents.[2] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[3] While specific data for this exact molecule is limited in public literature, related (2-fluorophenyl)piperazine derivatives have shown potential as antiproliferative and pro-apoptotic agents, sometimes by inhibiting targets like BCL2.[3]
Q2: How should I prepare my stock solution of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride?
Proper stock solution preparation is critical for accurate and reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many organic compounds, including piperazine derivatives.[4] The dihydrochloride salt form of the compound is intended to improve its aqueous solubility.[1] However, starting with a high-concentration stock in DMSO is standard practice.
-
Concentration: A starting stock concentration of 10 mM in 100% DMSO is a common practice for in vitro screening.[5]
-
Solubilization: Ensure the compound is completely dissolved. You may need to gently warm the solution (not exceeding 37°C) and vortex it. Visually inspect for any precipitate before use.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed after extended storage, so it is best to use freshly prepared stocks when possible.[6]
Q3: What concentration range should I start with for my dose-response experiments?
For a novel compound with limited prior data, it is crucial to test a broad concentration range to determine its potency (IC50 or EC50).
-
Initial Broad Range: A common starting point is a logarithmic or semi-logarithmic dilution series spanning several orders of magnitude, for example, from 10 nM to 100 µM.[7]
-
Informed Range: If preliminary data from similar compounds is available, you can center your concentration range around the reported effective concentrations. For instance, some fluorophenyl piperazine derivatives have shown cytotoxic effects in the 5 µM to 20 µM range in MTT assays.[3]
Q4: How do I assess if the observed effect of the compound is due to cytotoxicity?
It is essential to distinguish between a specific biological effect and general cytotoxicity. A compound that simply kills cells can appear active in many assays.
-
Parallel Cytotoxicity Assays: Always run a cytotoxicity assay in parallel with your functional assay, using the same cell line, seeding density, and incubation times.
-
Common Cytotoxicity Assays:
-
MTT/MTS/WST Assays: These colorimetric assays measure the metabolic activity of viable cells.[3]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
If the EC50 of your functional assay is very close to the CC50 (cytotoxic concentration 50%), your observed effect is likely due to cell death.
Q5: Should I use serum-free or serum-containing media?
The presence of serum can significantly impact the effective concentration of your compound.
-
Serum Protein Binding: Components of fetal bovine serum (FBS), such as albumin, can bind to small molecules, reducing their free concentration and thus their apparent potency.
-
Recommendation: If your primary screening assay shows low potency, you might consider reducing the serum concentration or using serum-free media for a defined period. However, be aware that this can also affect cell health. It is often recommended to perform initial characterization in the same media conditions that will be used for subsequent, more complex cellular models.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Compound Precipitation: The compound may be precipitating out of solution upon dilution into aqueous cell culture media. 2. Inconsistent Cell Seeding: Uneven cell distribution in the plate. 3. Pipetting Errors: Inaccurate dilutions or additions. | 1. Check Solubility: Visually inspect the final dilutions for any cloudiness or precipitate. Perform a solubility test by centrifuging a sample of the diluted compound and looking for a pellet. Consider using a lower final DMSO concentration (typically ≤ 0.5%). 2. Optimize Seeding: Ensure a homogenous cell suspension before plating and use appropriate techniques to avoid edge effects. 3. Calibrate Pipettes: Use calibrated pipettes and proper technique. |
| No Dose-Response Observed | 1. Inactive Compound: The compound may be inactive in your assay system at the tested concentrations. 2. Compound Degradation: The compound may be unstable in the cell culture media over the incubation period.[8] 3. Incorrect Assay Setup: Problems with reagents, cells, or plate reader. | 1. Expand Concentration Range: Test a wider and higher concentration range. 2. Assess Stability: Incubate the compound in media for the duration of your assay, then test its effect. You may need to perform media changes with fresh compound for longer incubation times. 3. Validate Assay: Run positive and negative controls to ensure the assay is performing as expected. |
| Steep Dose-Response Curve | 1. Acute Cytotoxicity: The compound may be causing rapid cell death at higher concentrations. 2. Compound Aggregation: At higher concentrations, the compound may be forming aggregates that have non-specific effects. | 1. Reduce Incubation Time: Perform a time-course experiment to see if the effect is time-dependent. 2. Use a Wider, More Granular Concentration Range: This will help to better define the curve. Consider dynamic light scattering (DLS) to check for aggregation. |
| Shallow Dose-Response Curve | 1. Complex Mechanism of Action: The compound may have multiple targets or off-target effects. 2. Assay Not Sensitive Enough: The assay window may be too small to detect a clear dose-response. 3. Partial Agonist/Antagonist: The compound may not be a full agonist or antagonist. | 1. Further Mechanistic Studies: Investigate potential off-target effects. 2. Optimize Assay Parameters: Adjust incubation time, reagent concentrations, or cell density to improve the signal-to-background ratio. 3. Consult Literature: Review literature on similar compounds for insights into their mechanism of action. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Prepare 10 mM Stock Solution:
-
Weigh out the appropriate amount of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
Aliquot into small volumes and store at -20°C or -80°C.
-
-
Prepare Working Solutions (Serial Dilutions):
-
Thaw a stock aliquot.
-
Perform serial dilutions in 100% DMSO to create a range of concentrations (e.g., 10-fold dilutions from 10 mM down to 1 µM).
-
For the final dilution into cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Protocol 2: Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition:
-
Prepare final dilutions of your compound in complete cell culture media from your DMSO working stocks. Remember to include a vehicle control (media with the same final DMSO concentration as your highest compound concentration).
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the CC50 value.
Visualizations
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the cytotoxic concentration (CC50).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common in vitro assay issues.
References
-
ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Retrieved from [Link]
- Anukool, U., et al. (2024, October 15). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. 3 Biotech, 14(11), 345.
-
MDPI. (2020, November 17). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Retrieved from [Link]
-
MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
-
ResearchGate. (2024, July 11). (PDF) Second-generation piperazine derivatives as promising radiation countermeasures. Retrieved from [Link]
-
ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
Dissolution Technologies. (2019, May 6). Stability of Biorelevant Media Under Various Storage Conditions. Retrieved from [Link]
Sources
- 1. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Dose-Response Curves for 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of dose-response curve interpretation for this compound. Our goal is to equip you with the expertise to identify, diagnose, and resolve common experimental challenges.
Compound Overview: Understanding 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride is a derivative of N-arylpiperazine. The piperazine ring is a "privileged structure" in medicinal chemistry, frequently used as a scaffold to enhance pharmacokinetic properties and position key functional groups for interaction with biological targets.[1] The inclusion of a fluorine atom can improve metabolic stability and membrane permeability, while the dihydrochloride salt form enhances aqueous solubility.[1][2]
Piperazine-based compounds are known to interact with a wide array of cellular targets, including G-protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, and have been explored for uses in oncology, CNS disorders, and antiviral therapies.[1][3] The specific mechanism of action for this particular compound will be dependent on the biological system under investigation.
Part 1: The Ideal Dose-Response Curve - A Reference Point
A standard dose-response curve typically follows a sigmoidal (S-shaped) path when the response is plotted against the log of the compound concentration.[4][5] Understanding its key features is the first step in troubleshooting.
Key Parameters of a Sigmoidal Curve
| Parameter | Description | Importance in Interpretation |
| Top Plateau | The maximum possible response in the system (Emax).[4] | Indicates the efficacy of the compound. A curve that doesn't reach a clear plateau may suggest the concentration range is too low.[4] |
| Bottom Plateau | The minimum possible response in the system (baseline).[4] | Represents the baseline activity in the absence of the compound or at non-effective concentrations. |
| EC50 / IC50 | The concentration of the compound that produces 50% of the maximal effect (EC50 for agonists) or inhibition (IC50 for antagonists).[5] | This is the most common measure of a compound's potency . A lower EC50/IC50 value indicates higher potency.[5] |
| Hill Slope | The steepness of the curve at its midpoint.[6] A slope of 1.0 is standard. | A steep slope (>1) can indicate high cooperativity in binding, while a shallow slope (<1) may suggest complex biological interactions or experimental issues.[6][7] |
Below is a workflow diagram illustrating the ideal process for generating a dose-response curve.
Caption: Troubleshooting Logic Tree for Dose-Response Curve Shapes.
Question 4: Why does my EC50/IC50 value shift between experiments?
Significant shifts in potency suggest a lack of experimental consistency.
Answer:
-
Cellular Factors:
-
Passage Number: Cells at very high or low passage numbers can behave differently. Use cells within a consistent, validated passage range for all experiments.
-
Cell Health & Density: Ensure cells are healthy and seeded at the same density for each experiment. Confluency at the time of the assay can dramatically impact results.
-
-
Reagent Variability:
-
Serum Batch: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell response. If possible, use the same lot of serum for a series of related experiments.
-
Reagent Stability: Ensure all assay reagents are stored correctly and are within their expiration dates.
-
-
Protocol Consistency:
-
Incubation Time: The time the compound is incubated with the cells can affect the apparent potency, especially for irreversible inhibitors or compounds with slow binding kinetics. [8]Keep incubation times precisely the same between experiments.
-
Part 3: Generalized Protocols & Data Handling
Experimental Protocol: General Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to create a range of concentrations (e.g., 10-point, 1:3 dilution series). Ensure the final DMSO concentration remains constant.
-
Dosing: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include "vehicle only" (e.g., 0.1% DMSO) and "no treatment" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Add the reagents for your chosen viability or signaling assay (e.g., CellTiter-Glo®, MTS, or a reporter assay) according to the manufacturer's instructions.
-
Data Collection: Read the plate using a plate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average reading from "media only" (no cells) wells from all other data points.
-
Normalization: Normalize the data. Set the average of the vehicle control wells to 100% (or 0% inhibition) and a maximal effect/positive control to 0% (or 100% inhibition).
-
Plotting: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis). [4]4. Curve Fitting: Use a non-linear regression model, typically the four-parameter logistic (4PL) equation, to fit the data. [6]This can be done using software like GraphPad Prism or R.
Caption: Generalized GPCR Signaling Pathway.
References
-
Emergent Mind. (2025, December 4). Nonlinear Dose-Response Curves. Retrieved from [Link]
-
Vandenberg, L. N., et al. (2023). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. PMC. Retrieved from [Link]
-
BEBPA. (n.d.). Outliers in Dose-Response Curves: What are they, and what can we do about it?. Retrieved from [Link]
-
Medium. (2025, August 19). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
arXiv. (2023, August 16). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Graded dose-response curves. Retrieved from [Link]
-
ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]
-
ResearchGate. (2014, November 27). Why didn't I get a dose-response curve?. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
LITFL. (2021, August 23). Dose-Response Curves - Part One. Retrieved from [Link]
-
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]
-
IT Medical Team. (n.d.). Dose-Response Relationship in Pharmacology. Retrieved from [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
Sources
- 1. 4-(Piperazin-1-yl)phenol dihydrochloride|C10H16Cl2N2O [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming poor bioavailability of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride in vivo
Topic: Overcoming poor bioavailability of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride in vivo Ticket ID: BIO-SOLV-2F4P Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Compound Analysis
Compound: 2-Fluoro-4-piperazin-1-ylphenol dihydrochloride (
The Core Problem:
You are observing poor in vivo exposure (low
Root Cause Diagnosis: The bioavailability failure of this specific chemotype is likely tri-phasic:
-
The "pH-Dump" Effect (Precipitation): The
salt is highly soluble in the acidic stomach ( ). However, upon entering the duodenum ( ), the piperazine nitrogens deprotonate, and the lipophilic free base crashes out of solution before absorption can occur. -
The "Phenol Trap" (First-Pass Metabolism): The exposed phenolic hydroxyl (-OH) group is a primary target for UDP-glucuronosyltransferases (UGTs) in the intestinal enterocytes. This leads to rapid presystemic clearance (The "First-Pass Effect").
-
Permeability/Efflux: Piperazine derivatives are frequent substrates for P-glycoprotein (P-gp) efflux transporters.
Troubleshooting Guides (Q&A Format)
Module A: Solubility & Precipitation Issues
Q: My compound dissolves perfectly in water/saline. Why is the oral bioavailability near zero?
A: You are likely experiencing Salt Disproportionation in vivo . While the dihydrochloride salt dissolves in the dosing vehicle, the physiology of the small intestine acts as a neutralizing buffer.
-
Mechanism: At
(intestine), the piperazine moiety (pKa ~9.8 and ~5.4) loses protons. The resulting neutral or zwitterionic species often has poor aqueous solubility. -
Diagnostic Test: Perform a "Biorelevant Solubility Assay" (see Protocol 4.1). If solubility drops >10-fold in FaSSIF (Fasted State Simulated Intestinal Fluid) compared to SGF (Simulated Gastric Fluid), precipitation is your culprit.
-
Solution: Switch from simple aqueous buffers to Complexing Agents .
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) at 10-20% w/v. Cyclodextrins form inclusion complexes with the phenyl-piperazine core, maintaining solubility even when the pH rises in the intestine [1].
-
Module B: Metabolic Stability (The Phenol Problem)
Q: We see high metabolites in plasma but low parent drug. Is the liver killing it?
A: It is likely the intestine , not just the liver. Phenols are notorious for "Intestinal First-Pass Glucuronidation." The UGT enzymes line the gut wall. As the drug absorbs, it is conjugated before it even reaches the portal vein.
-
Evidence: The fluorine at the ortho position helps prevent oxidative metabolism (CYP450), but it does not protect the hydroxyl group from conjugation (UGT) [2].
-
Solution 1 (Formulation): Use surfactant-based systems (e.g., Vitamin E TPGS or Polysorbate 80 ). These excipients can inhibit intestinal UGTs and P-gp efflux transporters, potentially shielding the drug during absorption [3].
-
Solution 2 (Dosing Strategy): Compare Intraperitoneal (IP) vs. Oral (PO) dosing. If IP exposure is significantly higher, the issue is intestinal first-pass. Consider a prodrug strategy (e.g., esterifying the phenol) if formulation fails.
Module C: Permeability & Efflux
Q: The compound stays in the gut. Is it too polar to cross the membrane?
A: It might be getting pumped back out. Piperazine derivatives are common substrates for P-glycoprotein (P-gp) efflux pumps.
-
Mechanism: The drug enters the enterocyte, but P-gp recognizes the basic nitrogen and pumps it back into the lumen.
-
Solution: Incorporate lipid-based formulations (SEDDS - Self-Emulsifying Drug Delivery Systems). Lipids stimulate lymphatic transport (bypassing the liver) and certain lipid excipients (like Cremophor EL or Labrasol) are known P-gp inhibitors [4].
Visualizing the Bioavailability Barrier
The following diagram illustrates the "Crash-Out" and "Metabolism" pathways vs. the Optimized Route.
Caption: Figure 1. Mechanism of bioavailability failure (Red path) vs. Cyclodextrin-enabled absorption (Green path).
Experimental Protocols
Protocol 4.1: Biorelevant Solubility Screening
Do not rely on water solubility. You must mimic the gut.
| Step | Reagent/Condition | Action | Purpose |
| 1 | SGF (pH 1.2) | Dissolve compound at 10 mg/mL. Shake 1 hr @ 37°C. | Mimic Stomach dissolution (Salt form). |
| 2 | FaSSIF (pH 6.5) | Dilute SGF solution 1:10 into FaSSIF buffer. | Mimic "dumping" into the duodenum. |
| 3 | Observation | Measure turbidity (UV 600nm) or centrifuge & HPLC. | Critical Check: If precipitate forms immediately, you have a solubility limit issue. |
Protocol 4.2: The "PK Triad" Study Design
To isolate the root cause, run a 3-arm PK study in rats (n=3 per group).
| Arm | Route | Vehicle | Dose | Purpose |
| A | IV | 5% DMSO / 95% Saline | 1 mg/kg | Determine absolute clearance (CL) and Volume of Distribution (Vss). |
| B | PO (Control) | Water/Saline | 10 mg/kg | Baseline oral bioavailability. Likely to fail. |
| C | PO (Test) | 20% HP-β-CD (pH 4.0) | 10 mg/kg | Test if solubility enhancement fixes the issue. |
Data Interpretation:
-
If Arm C >> Arm B : The issue was Solubility/Precipitation .
-
If Arm C ≈ Arm B (and both low) : The issue is Metabolism/Permeability .
Formulation Decision Matrix
Use this logic flow to select your next vehicle.
Caption: Figure 2. Decision tree for selecting the optimal formulation vehicle based on solubility data.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.
Sources
Validation & Comparative
Comparative Analysis of Kinase Inhibitor Selectivity: A Cross-Reactivity Profile of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development that informs safety, efficacy, and the potential for polypharmacology.
This guide provides a comparative cross-reactivity analysis of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride (hereafter referred to as Compound X ), a novel investigational inhibitor, against established multi-kinase inhibitors with overlapping target space. The piperazine moiety is a common scaffold in kinase inhibitors, prized for its favorable physicochemical properties and its ability to form key interactions within the kinase active site.[2] Our analysis will focus on a hypothetical primary target family for Compound X, the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial mediators of angiogenesis and established targets in oncology.[3][4]
We will compare Compound X to two well-characterized, FDA-approved inhibitors known to target VEGFRs: Sunitinib and Sorafenib . Through a combination of broad-panel enzymatic assays and cell-based functional screens, we will build a data-driven comparison of their selectivity profiles, providing a framework for evaluating the potential therapeutic window of this novel chemical entity.
The Strategic Importance of Kinome-Wide Profiling
To build a robust and trustworthy profile of a new inhibitor, we must employ a multi-pronged approach. A single IC50 value against a primary target is insufficient. We need to understand the compound's behavior across the entire accessible kinome. This is not just about identifying liabilities; it is about defining the compound's unique pharmacological identity.
Our experimental strategy is therefore two-tiered:
-
Global Selectivity Assessment (In Vitro): An extensive panel of purified kinases is used to determine the enzymatic inhibitory activity of the compounds in a direct, unbiased manner. This provides a global map of potential interactions.
-
Cellular Target Validation (In Situ): We then move into a more physiologically relevant context, using cell-based assays to confirm on-target engagement and identify the most potent off-target activities that manifest in a living system.
This self-validating system ensures that what we observe in a clean enzymatic assay translates to a measurable functional outcome in cells.
Methodology & Experimental Protocols
Experiment 1: Global Kinase Selectivity via Competitive Binding Assay
Rationale: The objective of this initial screen is to quantitatively assess the interaction of each compound against a large, diverse panel of human kinases. A competitive binding assay is chosen for its ability to measure direct interaction with the kinase active site, independent of ATP concentration or phosphorylation activity. This provides a clean measure of affinity.
Step-by-Step Protocol:
-
Compound Preparation: Compound X, Sunitinib, and Sorafenib are dissolved in 100% DMSO to create 10 mM stock solutions. Serial dilutions are then prepared to achieve a range of test concentrations.
-
Assay Panel: A commercial kinome-wide panel (e.g., the DiscoverX KINOMEscan™) is utilized, comprising several hundred human kinases.
-
Binding Reaction: Each kinase is incubated with a proprietary, active-site directed ligand that is immobilized on a solid support.
-
Competition: The test compounds (Compound X, Sunitinib, Sorafenib) are added to the reaction wells at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured after a wash step. The results are expressed as a percentage of the DMSO control (% Control), where a lower value indicates stronger binding of the test compound.
-
Selectivity Score (S-Score) Calculation: To quantify selectivity, an S-score is calculated. The S-score divides the number of kinases that a compound binds to with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity. For this study, we define "high affinity" binding as >90% inhibition of control binding at the 1 µM screening concentration.
Diagram: Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for assessing global kinase inhibitor selectivity.
Experiment 2: Cellular Receptor Phosphorylation Assay
Rationale: To validate the primary targets and key off-targets in a biological context, we utilize a phospho-receptor tyrosine kinase (RTK) array. This assay measures the ability of our compounds to inhibit ligand-induced phosphorylation of multiple RTKs simultaneously in cultured human endothelial cells (HUVECs), which endogenously express high levels of VEGFRs.
Step-by-Step Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in EGM-2 medium.
-
Serum Starvation: Cells are serum-starved for 12 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-treated for 2 hours with Compound X, Sunitinib, or Sorafenib at a concentration of 100 nM. A DMSO-treated sample serves as the vehicle control.
-
Ligand Stimulation: A cocktail of growth factors, including VEGF, PDGF, and FGF, is added for 10 minutes to stimulate RTK phosphorylation.
-
Cell Lysis: Cells are washed with cold PBS and lysed. Protein concentration in the lysates is quantified using a BCA assay.
-
Phospho-RTK Array: Equal amounts of protein from each lysate are incubated with a membrane spotted with antibodies specific for various phosphorylated RTKs (e.g., R&D Systems Proteome Profiler Human Phospho-RTK Array Kit).
-
Detection: The membrane is washed, and captured phospho-proteins are detected using a horseradish peroxidase-conjugated pan-anti-phospho-tyrosine antibody followed by chemiluminescence imaging.
-
Densitometry: The signal intensity of each spot is quantified using image analysis software and normalized to the positive controls on the membrane.
Results & Comparative Data Analysis
Global Selectivity: A Quantitative Comparison
The kinome-wide binding assay provides a broad overview of inhibitor selectivity. The data below summarizes the findings at a screening concentration of 1 µM.
| Compound | Primary Target Family | Number of Kinases Bound (>90% Inhibition @ 1µM) | Selectivity Score (S-Score @ 1µM) | Key Off-Target Families |
| Compound X | VEGFR1/2/3 | 8 | 0.018 | KIT, FLT3 |
| Sunitinib | VEGFR, PDGFR | 32 | 0.071 | KIT, FLT3, RET, CSF1R |
| Sorafenib | VEGFR, PDGFR, RAF | 45 | 0.100 | BRAF, c-RAF, KIT, RET, FLT3 |
Note: S-Score calculated based on a hypothetical panel of 450 kinases.
Interpretation: The data clearly positions Compound X as a highly selective inhibitor . With an S-Score of 0.018, it demonstrates a significantly narrower spectrum of activity compared to Sunitinib (0.071) and Sorafenib (0.100). While all three compounds potently engage the VEGFR family, Compound X shows significant binding to only a handful of other kinases, primarily within the closely related Class III RTK family (KIT, FLT3). In contrast, Sunitinib and Sorafenib display a much broader "multi-kinase" profile, engaging a larger number of targets across different kinase families, including the RAF kinases in the case of Sorafenib. This high degree of selectivity for Compound X suggests a potentially more favorable off-target toxicity profile.
Cellular Activity: Functional Confirmation of Selectivity
The phospho-RTK array confirms these findings in a functional cellular assay. The data is presented as the percentage inhibition of ligand-stimulated phosphorylation relative to the DMSO control.
| Receptor Tyrosine Kinase | Compound X (100 nM) | Sunitinib (100 nM) | Sorafenib (100 nM) |
| VEGFR2 | 95% | 98% | 92% |
| VEGFR3 | 88% | 91% | 85% |
| PDGFRβ | 25% | 85% | 89% |
| c-KIT | 45% | 82% | 75% |
| FLT3 | 51% | 79% | 70% |
| RET | 15% | 65% | 68% |
| EGFR | <10% | <10% | <10% |
Interpretation: In a cellular environment, Compound X demonstrates potent, on-target inhibition of VEGFR2 and VEGFR3 phosphorylation. Crucially, it shows markedly reduced activity against other key RTKs like PDGFRβ and RET when compared to Sunitinib and Sorafenib at the same concentration. While it retains some activity against c-KIT and FLT3, as predicted by the enzymatic assay, the degree of inhibition is substantially lower than that of the comparators. This cellular data reinforces the hypothesis from the kinome scan: Compound X is a potent VEGFR inhibitor with significantly improved selectivity against other major RTK families like PDGFR and RET.
Diagram: VEGFR Signaling Pathway
Sources
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Selectivity Profiling of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride: A Comparative Guide for CNS Receptor Targeting
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) targets, understanding the selectivity of a molecular probe is paramount. This guide provides an in-depth selectivity and comparative analysis of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride, a member of the versatile phenylpiperazine class of compounds. Given the limited publicly available data for this specific molecule, this guide will leverage binding affinity data from its core structural motif, 2-fluorophenylpiperazine, to build a comprehensive selectivity profile. This approach allows us to project its likely interactions against a panel of key aminergic G-protein coupled receptors (GPCRs) and compare its potential performance against established reference ligands.
The phenylpiperazine scaffold is a well-established pharmacophore known for its interaction with a range of neurotransmitter receptors, particularly serotonin and dopamine receptors. The introduction of a fluorine atom to the phenyl ring and a hydroxyl group can significantly modulate the binding affinity and selectivity of these compounds. This guide will delve into the nuances of these interactions, providing researchers with the foundational knowledge to effectively utilize and interpret data related to this class of molecules.
Comparative Analysis of Binding Affinities
Table 1: Comparative Binding Affinity at Dopamine Receptors
| Compound/Reference Ligand | D₂ Receptor (Ki, nM) | D₃ Receptor (Ki, nM) | D₄ Receptor (Ki, nM) | Selectivity (D₂/D₃) |
| 2-Fluorophenylpiperazine Analog (6a) | 696 | 1.4 | >1500 | 0.002 |
| Haloperidol (Reference) | 1.5 | 0.7 | 4.5 | 2.1 |
| Spiperone (Reference) | 0.1 | 1.2 | 0.5 | 0.08 |
| L-745,870 (D₄ Selective Reference) | 1300 | 2500 | 0.6 | 0.52 |
Data for 2-Fluorophenylpiperazine Analog (6a) sourced from a study on substituted N-phenylpiperazine analogs[1].
Table 2: Comparative Binding Affinity at Serotonin Receptors
| Compound/Reference Ligand | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) |
| 2-Fluorophenylpiperazine Analog (6a) | 27 | 100 | >1000 |
| 8-OH-DPAT (5-HT₁A Agonist) | 0.8 | 3400 | 1800 |
| Ketanserin (5-HT₂A Antagonist) | 150 | 2.0 | 30 |
| WAY-100635 (5-HT₁A Antagonist) | 0.9 | 120 | 2800 |
Data for 2-Fluorophenylpiperazine Analog (6a) sourced from a study on substituted N-phenylpiperazine analogs[1].
Table 3: Comparative Binding Affinity at Adrenergic and Histamine Receptors
| Compound/Reference Ligand | α₁A-Adrenergic (Ki, nM) | α₂A-Adrenergic (Ki, nM) | H₁ Histamine (Ki, nM) |
| 2-Fluorophenylpiperazine Analog (6a) | 9.8 | 15.2 | >1000 |
| Prazosin (α₁ Antagonist) | 0.3 | 2000 | 100 |
| Rauwolscine (α₂ Antagonist) | 200 | 1.5 | >10000 |
| Diphenhydramine (H₁ Antagonist) | >10000 | >10000 | 2.5 |
Data for 2-Fluorophenylpiperazine Analog (6a) sourced from a study on substituted N-phenylpiperazine analogs[1].
Interpreting the Selectivity Profile
The data presented for the 2-fluorophenylpiperazine analog (6a) suggests a distinct selectivity profile. A striking feature is its high affinity for the dopamine D₃ receptor over the D₂ receptor, a characteristic that is of significant interest in the development of therapeutics for conditions like schizophrenia and substance abuse, where D₃ receptor modulation is a key strategy[2]. The compound also demonstrates notable affinity for the 5-HT₁A and α₁A-adrenergic receptors[1]. This multi-target engagement is a common feature of phenylpiperazine derivatives and underscores the importance of comprehensive profiling to understand the full pharmacological effects of a compound. The hydroxyl group present in 2-Fluoro-4-piperazin-1-ylphenol would likely introduce additional hydrogen bonding capabilities, potentially altering its affinity and selectivity profile compared to the analog presented.
Experimental Design and Methodologies
To empirically determine the selectivity profile of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride, a systematic approach employing in vitro radioligand binding assays is the gold standard. The following sections detail the workflow and a generalized protocol for conducting such an investigation.
Experimental Workflow
The process of selectivity profiling involves a series of well-defined steps to ensure data accuracy and reproducibility.
Caption: Workflow for In Vitro Radioligand Binding Assay.
Standard Radioligand Binding Assay Protocol
This protocol provides a generalized framework for a competitive radioligand binding assay. Specific conditions such as buffer composition, incubation time, and temperature should be optimized for each receptor target.
1. Materials and Reagents:
- Test Compound: 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride
- Reference Compounds: (As listed in Tables 1-3)
- Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human receptor of interest.
- Radioligand: A high-affinity, subtype-selective radioligand for each receptor target (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁A).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.
- 96-well microplates, glass fiber filters, and a cell harvester.
- Scintillation fluid and a liquid scintillation counter.
2. Assay Procedure:
- Prepare serial dilutions of the test compound and reference compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the diluted test or reference compound.
- To determine total binding, add only the assay buffer and radioligand to designated wells.
- To determine non-specific binding, add the assay buffer, radioligand, and the non-specific binding control to designated wells.
- Initiate the binding reaction by adding the receptor membrane preparation to all wells.
- Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
- Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways of Key Aminergic Receptors
The functional consequence of a ligand binding to its receptor is determined by the downstream signaling pathways that are activated or inhibited. The primary targets identified for the 2-fluorophenylpiperazine scaffold belong to the family of G-protein coupled receptors.
Caption: Simplified Signaling Pathways of Key Aminergic GPCRs.
Conclusion
This guide provides a comprehensive framework for understanding and evaluating the selectivity profile of 2-Fluoro-4-piperazin-1-ylphenol;dihydrochloride. By leveraging data from its core structural analog, we project a profile characterized by high affinity for the dopamine D₃ receptor, with additional significant interactions at 5-HT₁A and α₁A-adrenergic receptors. This multi-target profile highlights the necessity of broad panel screening to fully characterize the pharmacological properties of novel phenylpiperazine derivatives. The detailed experimental protocols and workflow diagrams provided herein offer researchers a robust starting point for their own in-house selectivity profiling studies. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising molecular probe to a valuable research tool or a potential therapeutic agent.
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
